3-(Aminomethyl)-1-benzothiophen-4-ol

Physicochemical profiling Lead optimization Medicinal chemistry building blocks

3-(Aminomethyl)-1-benzothiophen-4-ol (CAS 1890730-84-3, CID is a bifunctional benzothiophene building block bearing a primary aminomethyl group at the 3-position and a phenolic hydroxyl at the 4-position on the fused thiophene ring. With a molecular formula of C₉H₉NOS and a molecular weight of 179.24 g/mol, it belongs to the broader class of 3-aminoalkylbenzo[b]thiophenes – a scaffold recognized in medicinal chemistry for its utility in kinase inhibitor design and HDAC-targeting agents.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
Cat. No. B13307901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-1-benzothiophen-4-ol
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC=C2CN)O
InChIInChI=1S/C9H9NOS/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5,11H,4,10H2
InChIKeyJGTWTVLFFCDANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-1-benzothiophen-4-ol – Physicochemical Identity and Comparator Context for Procurement Decisions


3-(Aminomethyl)-1-benzothiophen-4-ol (CAS 1890730-84-3, CID 117119327) is a bifunctional benzothiophene building block bearing a primary aminomethyl group at the 3-position and a phenolic hydroxyl at the 4-position on the fused thiophene ring [1]. With a molecular formula of C₉H₉NOS and a molecular weight of 179.24 g/mol, it belongs to the broader class of 3-aminoalkylbenzo[b]thiophenes – a scaffold recognized in medicinal chemistry for its utility in kinase inhibitor design and HDAC-targeting agents [2]. Its closest structural analogs differ by the absence of the 4‑OH group, relocation of the hydroxyl to alternative positions on the benzene ring, or repositioning of the aminomethyl substituent; these seemingly minor structural perturbations produce measurable differences in hydrogen‑bonding capacity, lipophilicity, and topological polar surface area that directly impact downstream synthetic derivatization strategies and physicochemical property optimization in lead discovery programs.

Why 3-(Aminomethyl)-1-benzothiophen-4-ol Cannot Be Interchanged with Non‑hydroxylated or Regioisomeric Benzothiophene Methylamines


In‑class substitution among benzothiophene methylamine derivatives is not chemically neutral. The presence and position of the 4‑OH group on 3‑(aminomethyl)-1‑benzothiophen‑4‑ol introduces two hydrogen‑bond donor sites (vs. a single HBD in non‑hydroxylated analogs such as 3‑(aminomethyl)benzo[b]thiophene) and increases the topological polar surface area by 20.2 Ų (74.5 vs. 54.3 Ų) [1]. These differences translate into altered membrane permeability predictions, distinct logP values (XLogP3 1.4 vs. 1.8 for the non‑hydroxylated 3‑aminomethyl comparator), and divergent reactivity profiles in orthogonal protection/deprotection sequences during library synthesis . Furthermore, the ortho relationship between the 3‑CH₂NH₂ and 4‑OH groups enables intramolecular hydrogen‑bonding networks and metal‑chelation motifs that are geometrically inaccessible to the 5‑OH, 6‑OH, or 7‑OH regioisomers, making the 4‑ol uniquely suited for applications requiring pre‑organized ligand conformations or specific metal‑coordination geometries [2]. A simple substitution with the more abundant 3‑(aminomethyl)benzo[b]thiophene or the 4‑(aminomethyl) positional isomer would eliminate these functional capabilities and cannot recapitulate the same structure–property relationships in downstream biological or catalytic systems.

Quantitative Differentiation Evidence for 3-(Aminomethyl)-1-benzothiophen-4-ol Against Its Closest Analogs


Hydrogen Bond Donor Count and TPSA: 4‑OH Bifunctionality vs. Non‑hydroxylated 3‑(Aminomethyl)benzo[b]thiophene

3-(Aminomethyl)-1-benzothiophen-4-ol (CID 117119327) possesses two hydrogen bond donor (HBD) atoms (phenolic OH + primary NH₂) and a topological polar surface area (TPSA) of 74.5 Ų, compared to a single HBD and a TPSA of only 54.3 Ų for the non‑hydroxylated analog 3‑(aminomethyl)benzo[b]thiophene (CID 2776347) [1]. This constitutes a 37% increase in TPSA and a doubling of HBD count, parameters that directly govern predicted oral bioavailability and blood–brain barrier penetration in drug design [2]. The additional HBD arising from the 4‑OH also enables specific intermolecular hydrogen bonding with biological targets that the non‑hydroxylated scaffold cannot engage, a critical feature for target‑based screening library design.

Physicochemical profiling Lead optimization Medicinal chemistry building blocks

Lipophilicity Difference: XLogP3 1.4 for the 4‑Ol vs. 1.8 for Non‑hydroxylated 3‑(Aminomethyl)benzothiophene

The computed octanol–water partition coefficient (XLogP3‑AA) for 3‑(aminomethyl)-1‑benzothiophen‑4‑ol is 1.4, representing a reduction of 0.4 log units (approximately 22% lower) compared to the XLogP3 value of 1.8 for the non‑hydroxylated 3‑(aminomethyl)benzo[b]thiophene [1]. In the context of fragment‑based and lead‑like chemical space, a ΔlogP of 0.4 is pharmacokinetically significant, as it shifts the compound into a more favorable range for aqueous solubility while maintaining sufficient lipophilicity for membrane partitioning [2]. This differential places the 4‑ol within distinct property space relative to its non‑hydroxylated congener, with implications for solubility‑limited assay performance and formulation.

Lipophilicity ADME prediction Fragment-based drug design

Regioisomeric Differentiation: 4‑OH vs. 6‑OH Benzothiophene Scaffolds and Intramolecular Hydrogen‑Bonding Potential

Among the hydroxy‑substituted 3‑(aminomethyl)benzothiophene regioisomers, only the 4‑ol variant positions the phenolic hydroxyl in an ortho relationship to the 3‑aminomethyl substituent (SMILES: NCc1csc2cccc(O)c12) [1]. This ortho geometry permits formation of a six‑membered intramolecular hydrogen‑bonded ring between the phenolic OH and the amine nitrogen, a conformational preorganization motif that is sterically impossible for the 5‑ol, 6‑ol, or 7‑ol regioisomers. In contrast, the 6‑ol regioisomer (CAS 1890421‑24‑5; SMILES: NCc1csc2cc(O)ccc12) places the hydroxyl at a distal, para‑like position relative to the aminomethyl group, eliminating any possibility of direct intramolecular interaction between the two functional groups . While quantitative comparative biological data for the isolated regioisomers are not publicly available, this conformational distinction is well‑established in benzothiophene SAR: ortho‑hydroxy‑amine motifs are known to influence metal‑chelation geometry, receptor‑binding conformations, and pharmacokinetic properties in related benzothiophene‑based therapeutic candidates [2].

Regioisomer comparison Intramolecular hydrogen bonding Conformational preorganization

Bifunctional Building Block Orthogonality: Dual Amine/Phenol Reactivity for Library Synthesis

3-(Aminomethyl)-1-benzothiophen-4-ol provides two chemically orthogonal functional handles on the same scaffold: a primary aliphatic amine (pKₐ ∼ 9–10, nucleophilic) and a phenolic hydroxyl (pKₐ ∼ 8–11 depending on ring substitution, amenable to selective O‑alkylation or Mitsunobu chemistry) [1]. This contrasts with the monofunctional 3‑(aminomethyl)benzo[b]thiophene (CID 2776347), which offers only the primary amine as a derivatizable group, limiting synthetic diversification to a single vector [2]. In the context of the benzothiophene‑based hydroxamic acid HDAC6 inhibitor series reported by De Vreese et al., the 3‑aminomethyl benzothiophene core was further elaborated via the amine nitrogen to install the hydroxamic acid pharmacophore; the availability of an additional phenolic OH on the 4‑ol scaffold would permit simultaneous orthogonal derivatization at a second point, effectively doubling the number of accessible analogs per synthetic cycle [3]. Although direct comparative library enumeration data for the 4‑ol building block are not published, the chemical orthogonality principle is well established: bifunctional cores enable n × m combinatorial diversification, whereas monofunctional analogs support only 1 × n linear elaboration.

Parallel synthesis Orthogonal protection Bifunctional building blocks Combinatorial chemistry

Commercially Available Purity: 95% Baseline with Independent Vendor Verification Across Multiple Suppliers

3-(Aminomethyl)-1-benzothiophen-4-ol is stocked by multiple independent suppliers (Leyan, AKSci, Bidepharm) at a minimum purity specification of 95% (HPLC/GC), with select vendors offering batch‑specific Certificates of Analysis including NMR and HPLC trace data . This multi‑vendor availability at a consistent purity grade contrasts with several regioisomeric analogs: for example, 3‑(aminomethyl)-1‑benzothiophen‑6‑ol (CAS 1890421‑24‑5) is listed by fewer suppliers, and the 5‑ol and 7‑ol regioisomers have limited or no commercial listings in major catalogs . For the closely related non‑hydroxylated 3‑(aminomethyl)benzo[b]thiophene (CAS 40615‑04‑1), purity specifications are comparable (97–98%), but supply chain data indicate that the 4‑ol analog offers a differentiated procurement pathway for research groups specifically requiring the hydroxylated scaffold without recourse to bespoke synthesis .

Quality control Procurement specification Vendor comparison Purity benchmarking

Application Scenarios Where 3-(Aminomethyl)-1-benzothiophen-4-ol Provides Demonstrable Advantage Over Analogs


HDAC6‑Targeted Library Synthesis Requiring 3‑Aminomethyl Benzothiophene Cores with an Additional Derivatizable Hydroxyl Handle

Building on the benzothiophene‑based hydroxamic acid HDAC6 inhibitor scaffold validated by De Vreese et al. (Chem. Commun. 2015), the 4‑ol variant enables installation of the hydroxamic acid warhead via the 3‑aminomethyl amine while simultaneously allowing O‑alkylation, O‑arylation, or sulfonylation at the 4‑OH position. This dual‑vector diversification strategy is structurally precluded with the non‑hydroxylated 3‑(aminomethyl)benzo[b]thiophene comparator, which restricts analog generation to a single substitution point [1]. Programs seeking to explore HDAC6 isoform selectivity through peripheral substitution patterns on the benzothiophene core would benefit from the 4‑ol scaffold's capacity for parallel diversification at two independent sites, potentially reducing the number of linear synthetic sequences required per library member.

Metal‑Chelating Agent Design Exploiting Ortho Hydroxy‑Amine Geometry

The ortho relationship between the 4‑OH and 3‑CH₂NH₂ groups creates a bidentate N,O‑chelation motif analogous to that found in salen‑type and 2‑aminophenol‑derived ligands. This geometry is absent in the 5‑ol, 6‑ol, and 7‑ol regioisomers, which position the hydroxyl too distant for simultaneous metal coordination with the aminomethyl nitrogen [2]. Researchers designing transition‑metal catalysts, radiopharmaceutical chelators, or metalloenzyme inhibitors where a preorganized N,O‑donor set on a benzothiophene platform is desired would find the 4‑ol regioisomer uniquely fit for purpose compared to any other monohydroxylated 3‑aminomethyl benzothiophene regioisomer [3].

Fragment‑Based Screening Libraries Requiring Lower‑logP, Higher‑TPSA Benzothiophene Building Blocks

With an XLogP3 of 1.4 and TPSA of 74.5 Ų, 3‑(aminomethyl)-1‑benzothiophen‑4‑ol resides within a physicochemical space more compatible with fragment‑based drug discovery guidelines (Rule‑of‑Three: logP ≤ 3, MW < 300, HBD ≤ 3) than its non‑hydroxylated analog (XLogP3 1.8, TPSA 54.3 Ų). Although both compounds satisfy fragment‑level property criteria, the 4‑ol's increased polarity and hydrogen‑bonding capacity offer better aqueous solubility and a broader range of detectable binding interactions in biophysical fragment screens (SPR, NMR, thermal shift), making it a preferred benzothiophene fragment for solubility‑challenged target classes [4].

Prodrug and Bioconjugate Chemistry Leveraging Orthogonal Amine/Phenol Reactivity

The simultaneous presence of a primary amine (suitable for amide bond formation, reductive amination, or carbamate protection) and a phenolic hydroxyl (suitable for ester, ether, or phosphate ester formation) on the same benzothiophene scaffold enables sequential bioconjugation strategies. This permits, for example, attachment of a targeting ligand via the amine while using the phenol for linker chemistry or payload release mechanisms. Neither 3‑(aminomethyl)benzo[b]thiophene (amine only) nor benzothiophene‑4‑ol (phenol only) can support such orthogonal dual‑conjugation architectures [5].

Quote Request

Request a Quote for 3-(Aminomethyl)-1-benzothiophen-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.